
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2,4,4-trimethyl-3-phenylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,4,4-trimethyl-3-phenylpent-2-enal with methanol in the presence of a base catalyst such as sodium methoxide. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems allows for the large-scale synthesis of this compound with high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and enolates can be used in Michael addition reactions.
Major Products
Oxidation: Formation of 2,4,4-trimethyl-3-phenylpent-2-enoic acid or 2,4,4-trimethyl-3-phenylpent-2-enone.
Reduction: Formation of 2,4,4-trimethyl-3-phenylpent-2-enol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles. This reactivity is crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4,4-trimethyl-3-phenylbut-2-enoate
- Methyl 2,4,4-trimethyl-3-phenylhex-2-enoate
- Ethyl 2,4,4-trimethyl-3-phenylpent-2-enoate
Uniqueness
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is unique due to its specific structural features, including the presence of three methyl groups at the 2, 4, and 4 positions, and a phenyl group at the 3 position
Propiedades
Número CAS |
492467-83-1 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
methyl 2,4,4-trimethyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(14(16)17-5)13(15(2,3)4)12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clave InChI |
UTLLQKBIEWGCFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


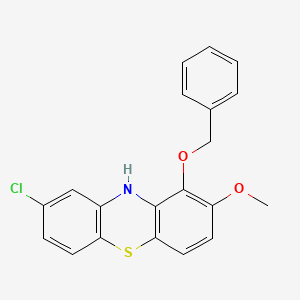
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
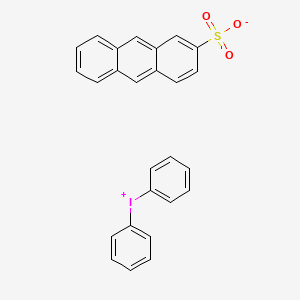
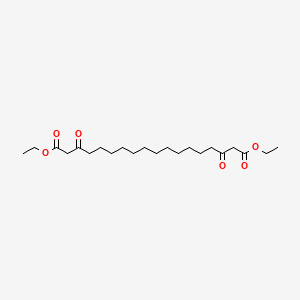
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
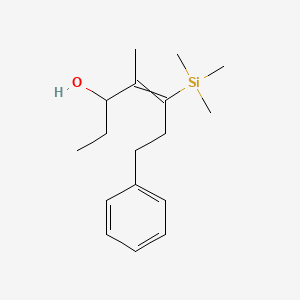
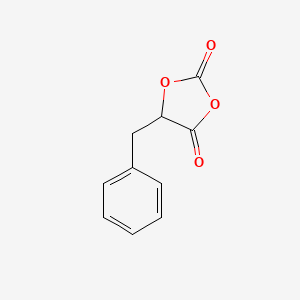
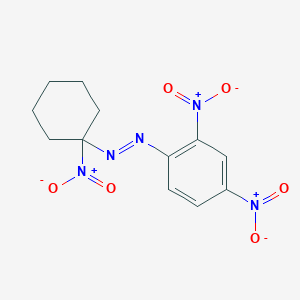
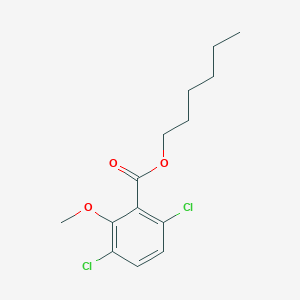
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)

